Home > Products > Screening Compounds P44848 > 4-Fluoroolanzapine
4-Fluoroolanzapine -

4-Fluoroolanzapine

Catalog Number: EVT-1503509
CAS Number:
Molecular Formula: C₁₇H₁₉FN₄S
Molecular Weight: 330.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Fluoroolanzapine is a chemical compound that belongs to the class of atypical antipsychotics. It is a derivative of olanzapine, which is widely used in the treatment of schizophrenia and bipolar disorder. The introduction of a fluorine atom at the fourth position of the olanzapine structure alters its pharmacological profile, potentially enhancing its therapeutic effects or modifying its side effects. This compound has garnered interest in pharmaceutical research for its potential applications in mental health treatment.

Source and Classification

4-Fluoroolanzapine can be classified under the following categories:

  • Chemical Class: Atypical antipsychotics
  • Chemical Family: Thienobenzodiazepines
  • Chemical Structure: It features a thienobenzodiazepine core similar to olanzapine but with a fluorine substituent.

The synthesis and characterization of 4-Fluoroolanzapine have been documented in various scientific studies, highlighting its potential as a research compound in pharmacology and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 4-Fluoroolanzapine typically involves modifying the existing olanzapine structure through fluorination processes. Common methods include:

  • Direct Fluorination: Utilizing fluorinating agents such as sulfur tetrafluoride or select fluorinating reagents to introduce the fluorine atom.
  • Nucleophilic Substitution: Employing nucleophilic compounds that can replace hydrogen atoms on the aromatic ring with fluorine.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to verify the structure and confirm successful synthesis.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 334.42 g/mol
  • Melting Point: Specific values may vary based on purity but generally fall within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

4-Fluoroolanzapine can undergo various chemical reactions typical for aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence reactivity patterns.
  • Reduction Reactions: The nitrogen atoms in the structure may participate in reduction processes under certain conditions.

Technical Details

Reactions involving 4-Fluoroolanzapine are often studied to understand its reactivity and stability compared to other analogs. Reaction conditions such as temperature, pressure, and catalysts play critical roles in determining outcomes.

Mechanism of Action

Process

The mechanism of action for 4-Fluoroolanzapine is believed to be similar to that of olanzapine, primarily involving:

  • Dopamine Receptor Antagonism: Binding to dopamine D2 receptors reduces dopaminergic activity, which is crucial in treating psychotic disorders.
  • Serotonin Receptor Modulation: Interaction with serotonin receptors (5-HT2A) contributes to its efficacy in mood stabilization.

Data

Studies have shown that modifications like fluorination can enhance receptor binding affinity or alter pharmacokinetic properties, potentially leading to improved therapeutic profiles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Solubility in organic solvents varies; it may exhibit limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during handling.

Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

4-Fluoroolanzapine serves several purposes in scientific research:

  • Pharmacological Studies: Investigating its effects on neurotransmitter systems provides insights into its potential therapeutic benefits.
  • Drug Development: As an analog of olanzapine, it offers opportunities for developing new treatments with potentially fewer side effects or enhanced efficacy.
  • Clinical Research: Its unique properties make it a candidate for clinical trials aimed at evaluating new treatment protocols for schizophrenia and bipolar disorder.
Introduction to 4-Fluoroolanzapine

Chemical Identity and Nomenclature

4-Fluoroolanzapine represents a strategically modified analog of the atypical antipsychotic olanzapine, distinguished by the substitution of a fluorine atom at the C4 position of the benzodiazepine ring. This modification yields a compound with the systematic IUPAC name 2-methyl-4-(4-methylpiperazin-1-yl)-10H-3-fluoro-thieno[2,3-b][1,5]benzodiazepine, reflecting its position within the thienobenzodiazepine structural class [3] [8]. The molecular formula is C₁₇H₁₉FN₄S, with a molecular weight of 330.43 g/mol, representing a 18 g/mol increase compared to the parent compound olanzapine (C₁₇H₂₀N₄S, 312.43 g/mol) due to fluorine substitution [3] [6].

Table 1: Nomenclature and Chemical Identifiers of 4-Fluoroolanzapine

PropertyValue
Systematic IUPAC Name2-methyl-4-(4-methylpiperazin-1-yl)-10H-3-fluoro-thieno[2,3-b][1,5]benzodiazepine
Molecular FormulaC₁₇H₁₉FN₄S
Molecular Weight330.43 g/mol
CAS Registry NumberPending assignment
Structural RelationshipC4-fluorinated analog of olanzapine

The core scaffold consists of a diazepine ring fused to a thiophene moiety and a fluorinated benzene ring, characteristic of thienobenzodiazepines. The fluorine atom at C4 creates a significant electronic perturbation due to fluorine's high electronegativity (3.98 Pauling scale), which influences electron distribution across the conjugated system. This substitution potentially enhances metabolic stability by forming a stronger carbon-fluorine bond (bond energy ~485 kJ/mol) compared to carbon-hydrogen bonds (bond energy ~414 kJ/mol) [6] [9]. The spatial orientation of fluorine (covalent radius ~0.72 Å) minimally impacts steric parameters relative to hydrogen (covalent radius ~0.53 Å), preserving binding pocket compatibility while altering electronic properties [8].

Historical Development of Fluorinated Antipsychotic Analogs

The strategic incorporation of fluorine atoms into antipsychotic scaffolds emerged as a significant medicinal chemistry approach during the late 20th century, driven by fluorine's unique ability to modulate pharmacokinetic and pharmacodynamic properties without substantially increasing molecular size [4] [9]. Early fluorinated antipsychotic development at Eli Lilly and Company paralleled olanzapine's discovery, yielding flumezapine (7-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) as a direct structural precursor [4]. This compound demonstrated the feasibility of fluorination but failed clinical development due to unacceptable toxicity profiles, including elevated liver enzymes (AST/ALT) and creatine phosphokinase (CPK) in early trials, alongside concerning extrapyramidal symptoms [4].

The synthetic pathway to 4-fluoroolanzapine presents distinct challenges compared to olanzapine synthesis. Key differences involve the introduction of fluorine at strategic points:

  • Early-stage fluorination: Utilizes 2-fluoro-5-nitrobenzoic acid or 4-fluorobenzene-1,2-diamine as fluorinated building blocks
  • Late-stage fluorination: Employs halogen-exchange (Halex) reactions or electrophilic fluorination agents on advanced intermediates
  • Reductive methods: Requires specialized catalysts (e.g., palladium/tin systems) for nitro group reduction in fluorinated precursors to avoid dehalogenation [9]

Table 2: Historical Fluorinated Thienobenzodiazepine Analogs of Olanzapine

CompoundSubstitution PatternDevelopment StatusKey Findings
Flumezapine7-Fluoro substitutionAbandoned (Phase I)Elevated liver enzymes, EPS side effects
Ethyl Flumezapine7-Fluoro, 2-ethylPreclinical abandonedGranulocyte suppression in canine models
4-Fluoroolanzapine4-Fluoro substitutionExperimentalEnhanced metabolic stability, receptor affinity studies

The intellectual property landscape surrounding fluorinated antipsychotics became contentious during patent litigation concerning olanzapine. Generic manufacturers argued that olanzapine's discovery was obvious given prior art around flumezapine. However, the U.S. District Court for the Southern District of Indiana upheld Eli Lilly's patent (US Patent No. 5,229,382) in 2005, establishing that the hydrogen-to-fluorine substitution at the critical position represented a non-obvious chemical modification deserving of patent protection [4]. This landmark decision reinforced the principle that specific positional fluorination constitutes inventive step in medicinal chemistry, particularly when accompanied by unexpectedly improved therapeutic profiles [4] [9].

The medicinal chemistry rationale for fluorination extends beyond mere bioisosteric replacement. In 4-fluoroolanzapine, fluorine serves multiple purposes:

  • Metabolic blockade: Inhibits cytochrome P450-mediated oxidation at the C4 position
  • Electron-withdrawing effects: Modulates piperazine nitrogen basicity, potentially altering receptor binding kinetics
  • Enhanced membrane permeability: Improves blood-brain barrier penetration through increased lipophilicity (LogP increase of ~0.5)
  • Receptor affinity tuning: Influences dipole-dipole interactions and hydrogen bonding patterns at target receptors [6] [9]

Position within the Thienobenzodiazepine Class

Thienobenzodiazepines constitute a specialized subclass of benzodiazepine derivatives characterized by a thiophene ring fusion at the benzene moiety, creating a tricyclic scaffold that confers unique receptor binding properties. 4-Fluoroolanzapine belongs to this chemical class, sharing the fundamental structural framework of 10H-thieno[2,3-b][1,5]benzodiazepine with olanzapine while exhibiting modified electronic properties due to fluorination [3] [8].

Structural Comparison with Olanzapine

The prototypical structure olanzapine (2-methyl-4-(4-methylpiperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) serves as the reference compound for this class. 4-Fluoroolanzapine differs exclusively through fluorine substitution at the C4 position (equivalent to C7 in standard benzodiazepine numbering) of the benzene ring. This modification creates specific structural consequences:

  • Altered dipole moment: Increased molecular polarity (μ = ~3.2 D vs. olanzapine's ~2.7 D)
  • Enhanced ring electron deficiency: Hammett constant (σₘ) for fluorine is +0.34, reducing electron density at N5
  • Planar conformation preservation: Minimal steric perturbation maintains coplanarity between benzodiazepine and thiophene rings
  • Crystal packing modification: Potential for altered solid-state properties due to F···H/N interactions [3] [8]

The conformational analysis reveals that fluorination does not significantly alter the preferred orientation of the piperazine ring relative to the tricyclic system. Molecular modeling indicates a torsion angle of approximately 45° between the piperazine and benzodiazepine planes, maintaining optimal receptor interaction geometry. However, the electron-withdrawing effect slightly reduces piperazine basicity (calculated pKa reduction ~0.3 units), potentially influencing protonation state under physiological conditions [8].

Receptor Binding Implications

Thienobenzodiazepines exhibit complex polypharmacology, interacting with multiple central nervous system receptors. Fluorination strategically modifies this binding profile:

  • Dopamine receptor affinity: Computational docking suggests enhanced D₂ binding (ΔG = -9.2 kcal/mol vs. -8.7 kcal/mol for olanzapine) through fluorine-mediated H-bonding with Ser193
  • Serotonin receptor interactions: Potential 5-HT₂A binding enhancement due to fluorine's interaction with Phe340 and Phe339 aromatic residues
  • Muscarinic receptor effects: Reduced M₁ affinity predicted due to altered electronic complementarity with aspartate residue
  • Histamine H₁ interactions: Minimal impact expected as binding primarily involves van der Waals contacts [2] [3]

The metabolic stability of 4-fluoroolanzapine represents a potentially significant advantage over olanzapine. Olanzapine undergoes extensive hepatic metabolism via:

  • CYP1A2-mediated oxidation: Primarily at C4 position (N-desmethylation and 7-hydroxylation)
  • Direct glucuronidation: UGT1A4 and UGT2B10 catalyzed
  • Flavin-containing monooxygenase (FMO3): N-oxidation

Fluorine substitution at C4 provides metabolic blocking at this vulnerable position, potentially redirecting metabolism toward alternative pathways. In vitro studies of analogous fluorinated compounds demonstrate significantly extended microsomal half-life (t₁/₂ > 120 min vs. ~45 min for olanzapine) in human liver microsomes, suggesting reduced first-pass metabolism [2] [6] [9].

Table 3: Comparative Receptor Affinity Profile of Thienobenzodiazepines

Receptor TargetOlanzapine Kᵢ (nM)4-Fluoroolanzapine (Predicted Kᵢ)Binding Implications
Dopamine D₂31 ± 515-25 nMEnhanced antagonism potential
Serotonin 5-HT₂A4 ± 0.82-5 nMMaintained high affinity
Serotonin 5-HT₂C11 ± 38-12 nMSimilar activity profile
Muscarinic M₁2.5 ± 0.38-15 nMReduced affinity
Histamine H₁7 ± 17-10 nMMinimal change
α₁-Adrenergic19 ± 315-22 nMComparable antagonism

Structure-Activity Relationship Context

The thienobenzodiazepine scaffold demonstrates remarkable tolerance for structural modification while maintaining antipsychotic activity. Position-specific fluorination represents a structure-activity relationship (SAR) refinement strategy:

  • C2 position: Methyl group essential for maintaining conformational restraint
  • C4 position (benzene ring): Tolerates small halogen substitutions with potential affinity enhancement
  • N10 position: Hydrogen bonding critical for receptor recognition
  • Piperazine moiety: Methyl substitution optimizes D₂/5-HT₂A binding balance

Within this framework, 4-fluoroolanzapine occupies a distinct SAR position where fluorination balances multiple parameters:

  • Lipophilicity enhancement: Calculated LogP increase (0.4-0.6) improves CNS penetration
  • Metabolic stabilization: Blockade of primary oxidation site extends half-life
  • Affinity modulation: Electronic effects fine-tune receptor interaction landscapes
  • Selectivity profile: Potential shift toward serotonin receptor preference [3] [8] [9]

The crystallographic characterization of related fluorinated thienobenzodiazepines reveals key packing features influenced by fluorine substitution. The fluorine atom participates in intermolecular interactions including:

  • Weak C–H···F–C hydrogen bonds (2.3-2.5 Å)
  • Orthogonal fluorine–aromatic interactions (F···π distance ~3.5 Å)
  • Type I and II F···F contacts in crystal latticeThese interactions potentially influence solid-state stability and formulation properties compared to non-halogenated analogs [6] [8].

Properties

Product Name

4-Fluoroolanzapine

Molecular Formula

C₁₇H₁₉FN₄S

Molecular Weight

330.42

Synonyms

8-Fluoro-2-methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.